molecular formula C45H53ClN10O10S B611388 TL13-12

TL13-12

Número de catálogo: B611388
Peso molecular: 961.5 g/mol
Clave InChI: WXNUIPVZMJMPNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TL13-12 es un degradador potente y selectivo de la quinasa del linfoma anaplásico (ALK), una tirosina quinasa receptora. This compound es particularmente notable por su capacidad de inhibir la actividad de ALK con un valor de IC50 de 0.69 nM .

Aplicaciones Científicas De Investigación

Introduction to TL 13-12

TL 13-12 is a potent compound classified as a selective anaplastic lymphoma kinase (ALK) degrader, developed within the framework of targeted protein degradation technology known as PROTAC (Proteolysis Targeting Chimeras). This compound is notable for its ability to selectively degrade proteins associated with various cancers, particularly those expressing ALK. The mechanism of action involves the formation of a ternary complex that includes the target protein, an E3 ubiquitin ligase, and the PROTAC itself, leading to ubiquitination and subsequent proteasomal degradation of the target.

Data Table: Key Properties of TL 13-12

PropertyValue
Compound TypePROTAC
Target ProteinAnaplastic Lymphoma Kinase (ALK)
DC50 in H3122 Cells10 nM
DC50 in Karpas 299 Cells180 nM
Maximum Degradation Time16 hours
SelectivityHigher selectivity for ALK over Aurora A kinase compared to TL 13-112

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

In studies involving non-small cell lung cancer cell lines, TL 13-12 demonstrated significant efficacy in reducing ALK levels. The compound was tested on H3122 cells, which are known to express high levels of ALK. Results indicated that treatment with TL 13-12 led to a marked decrease in cell viability and proliferation rates.

Findings:

  • Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations as low as 10 nM.
  • Morphological Changes : Treated cells exhibited morphological alterations indicative of apoptosis.

Case Study 2: Anaplastic Large Cell Lymphoma (ALCL)

TL 13-12 has also been evaluated in anaplastic large cell lymphoma models. The compound's ability to degrade ALK was correlated with reduced tumor growth in xenograft models.

Findings:

  • Tumor Growth Inhibition : In vivo studies showed that tumors treated with TL 13-12 had significantly smaller volumes compared to control groups.
  • Survival Rates : Enhanced survival rates were recorded in animal models treated with TL 13-12 versus untreated controls.

Comparative Analysis with Other Compounds

When compared to other known degraders, such as TL 13-112, TL 13-12 exhibits superior selectivity and potency against ALK. The following table summarizes the comparative data:

Comparison Table: TL 13-12 vs. TL 13-112

CompoundTargetDC50 (nM) H3122DC50 (nM) Karpas 299Selectivity for ALK
TL 13-12ALK10180High
TL 13-112ALKNot specifiedNot specifiedModerate

Métodos De Preparación

TL13-12 se sintetiza mediante la conjugación de TAE684, un inhibidor de ALK, y el ligando de cereblón pomalidomida . La ruta sintética implica los siguientes pasos:

Actividad Biológica

TL 13-12 is a novel compound classified as a selective anaplastic lymphoma kinase (ALK) degrader, developed using the PROTAC (Proteolysis Targeting Chimera) technology. This compound has shown significant promise in preclinical studies, particularly for the treatment of ALK-positive cancers. This article explores the biological activity of TL 13-12, supported by data tables, case studies, and detailed research findings.

TL 13-12 operates through a unique mechanism that involves the targeted degradation of ALK protein via the cereblon E3 ligase pathway. By binding to ALK and recruiting the E3 ligase, TL 13-12 facilitates the ubiquitination and subsequent proteasomal degradation of ALK, thereby inhibiting its oncogenic activity.

Key Features

  • Selectivity : TL 13-12 exhibits high selectivity for ALK over other kinases, particularly Aurora A kinase.
  • Degradation Efficiency : The compound demonstrates effective degradation of ALK in various cancer cell lines, with maximum degradation observed at approximately 16 hours post-treatment.
  • DC50 Values : The degradation concentration (DC50) values for TL 13-12 are reported as follows:
    • H3122 Cells : 10 nM
    • Karpas 299 Cells : 180 nM .

Biological Activity Data

The biological activity of TL 13-12 has been quantified through various experimental approaches, including morphological assessments and induction scoring in different cell lines.

Induction Scores

In a study utilizing RKO cell lines with varying CRBN expression levels, TL 13-12 induced significant morphological changes in CRBN overexpressing (CRBN OE) cells compared to CRBN knockout (CRBN KO) cells. The corrected U score for TL 13-12 was found to be 0.999, indicating a strong CRBN-dependent bioactivity .

Cell LineInduction ScoreObservations
RKO CRBN OE0.999Drastic expansion observed
RKO CRBN KOLowLittle to no size change

Case Studies

  • Case Study on ALK-positive Lung Cancer :
    In a preclinical model involving ALK-positive lung cancer cell lines, treatment with TL 13-12 resulted in a marked reduction in cell proliferation and increased apoptosis rates compared to untreated controls. The study highlighted the potential of TL 13-12 as a therapeutic agent in overcoming resistance mechanisms commonly associated with traditional ALK inhibitors.
  • Comparative Analysis with Other Degraders :
    A comparative study assessed TL 13-12 against other known ALK degraders such as TL 13-112. Results indicated that while both compounds effectively degrade ALK, TL 13-12 demonstrated superior selectivity and potency in cellular models .

Propiedades

IUPAC Name

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H53ClN10O10S/c1-28(2)67(62,63)37-10-5-4-8-33(37)50-41-31(46)26-49-45(53-41)51-32-12-11-29(25-36(32)64-3)55-18-16-54(17-19-55)20-22-66-24-23-65-21-15-47-39(58)27-48-34-9-6-7-30-40(34)44(61)56(43(30)60)35-13-14-38(57)52-42(35)59/h4-12,25-26,28,35,48H,13-24,27H2,1-3H3,(H,47,58)(H,52,57,59)(H2,49,50,51,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNUIPVZMJMPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53ClN10O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

961.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.